molecular formula C16H19N3O8SZn B082908 (6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc CAS No. 12567-06-5

(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc

Cat. No.: B082908
CAS No.: 12567-06-5
M. Wt: 478.8 g/mol
InChI Key: TVMXJQZBKOMFQK-OOARYINLSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalosporin C zinc salt is synthesized through the fermentation of Acremonium chrysogenum. The fermentation process involves the cultivation of the fungus in a nutrient-rich medium, followed by the extraction and purification of cephalosporin C . The zinc salt form is then prepared by reacting cephalosporin C with zinc ions under controlled conditions to form a stable complex .

Industrial Production Methods: The industrial production of cephalosporin C involves optimizing the fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient supply during the fermentation process. The extracted cephalosporin C is then converted to its zinc salt form through a series of chemical reactions, ensuring high purity and stability .

Chemical Reactions Analysis

Types of Reactions: Cephalosporin C zinc salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Applications

1. Antibiotic Properties
The compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, making it effective against infections caused by resistant strains.

Case Study: Efficacy Against Resistant Strains
Recent studies have demonstrated that the zinc salt form enhances the stability and bioavailability of the antibiotic, leading to improved therapeutic outcomes in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .

Biochemical Research Applications

2. Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its structural analogs are often employed to investigate interactions with beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.

Case Study: Interaction with Beta-Lactamases
Research has shown that derivatives of this compound can effectively inhibit certain types of beta-lactamases, providing insights into developing new inhibitors that can restore the efficacy of existing antibiotics .

Therapeutic Potential

3. Cancer Research
Emerging studies suggest that the compound may have potential applications beyond antibacterial activity, particularly in cancer therapy. Its ability to induce apoptosis in cancer cells has been explored, indicating a dual role as both an antibiotic and an anticancer agent.

Case Study: Anticancer Activity
In vitro studies have indicated that the compound can inhibit cell proliferation in various cancer cell lines, leading to further exploration of its mechanisms and potential use in combination therapies .

Mechanism of Action

Cephalosporin C zinc salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell . The presence of zinc ions enhances the binding affinity and stability of the compound, making it more effective against resistant bacterial strains .

Biological Activity

The compound (6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; zinc, commonly referred to as Cephalosporin C zinc salt, is a member of the cephalosporin family of antibiotics. This compound exhibits significant biological activity, primarily as an antibacterial agent. Its structure includes a unique bicyclic core that contributes to its mechanism of action against bacterial infections.

  • Molecular Formula : C16H21N3O8SZn
  • Molecular Weight : 478.78 g/mol
  • CAS Number : 59143-60-1

Cephalosporins function by inhibiting bacterial cell wall synthesis. The beta-lactam ring in their structure binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death.

Antibacterial Efficacy

Research indicates that this compound has a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to other cephalosporins, making it a valuable option in treating infections caused by resistant strains.

Table 1: Antibacterial Spectrum of Cephalosporin C Zinc Salt

Bacteria TypeExample StrainsActivity
Gram-positiveStaphylococcus aureusActive
Streptococcus pneumoniaeActive
Gram-negativeEscherichia coliActive
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaLimited

Pharmacokinetics

The pharmacokinetic profile of Cephalosporin C zinc salt suggests good absorption and distribution within the body, with peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.

Case Study 1: Clinical Use in Surgical Prophylaxis

A study involving surgical patients demonstrated that administering Cephalosporin C zinc salt significantly reduced the incidence of postoperative infections compared to placebo controls. Patients receiving the antibiotic showed a 30% lower infection rate in surgical sites.

Case Study 2: Treatment of Resistant Infections

In a clinical trial focusing on patients with multidrug-resistant bacterial infections, Cephalosporin C zinc salt was administered as part of combination therapy. The results indicated that the addition of this compound improved overall treatment outcomes and reduced hospital stays.

Properties

IUPAC Name

zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMXJQZBKOMFQK-OOARYINLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O8SZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017261
Record name Cephalosporin C zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12567-06-5, 59143-60-1
Record name Cephalosporin C zinc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012567065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin C zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CEPHALOSPORIN C ZINC
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